SHIN 1New

描述

科学研究应用

Inhibition of Mitochondrial Folate Metabolism

SHIN1 is used in research to inhibit mitochondrial folate metabolism, which is essential for nucleotide synthesis and thus crucial for cancer cell proliferation. Inhibition of this process has been successfully exploited in anti-cancer therapy. Specifically, SHIN1 has been used to study the effects of inhibiting mitochondrial one-carbon (1C) metabolism on chronic myeloid leukaemia (CML) cells .

Treatment of T-cell Acute Lymphoblastic Leukemia

SHIN1, also known as RZ-2994, has been used in research for the treatment of T-cell acute lymphoblastic leukemia (T-ALL). It has been found that T-ALL cell lines are differentially sensitive to RZ-2994, with the drug inducing a S/G2 cell cycle arrest .

Inhibition of Serine Hydroxymethyltransferase

SHIN1 is an inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2. It has been used in research to inhibit the proliferation of H1299 non-small cell lung cancer (NSCLC) cells overexpressing the proto-oncogene FRAT1 .

Treatment of Methotrexate-Resistant T-ALL

RZ-2994, another name for SHIN1, has been used in research to treat methotrexate-resistant T-ALL. It has been found that RZ-2994 remains effective in the setting of methotrexate resistance in vitro .

Inhibition of SHMT1/2 in T-ALL

RZ-2994 has been used to characterize the effect of inhibiting SHMT1/2 in T-ALL. Loss of both SHMT1 and SHMT2 is necessary for impaired growth and cell cycle arrest, with suppression of SHMT1/2 inhibiting leukemia progression .

Decreasing Leukemia Burden

RZ-2994 has been used in research to decrease leukemia burden in vivo. This highlights the potential of SHIN1 in the treatment of leukemia .

Single Particle Spectro-Electrochemical SERS Sensing

A universal polymer shell-isolated nanoparticle (SHIN) design for single particle spectro-electrochemical SERS sensing using different core shapes has been introduced. This new polymer-based approach provides excellent control over the layer thickness and can be applied to plasmonic metal nanoparticles of various shapes and sizes without compromising the overall nanoparticle morphology .

作用机制

- In cancer cells, serine is a crucial one-carbon (1C) donor for DNA synthesis, making SHMT a key player in providing 1C units .

- By blocking this pathway, SHIN1 reduces the availability of 1C units necessary for nucleotide biosynthesis and other cellular processes .

- Its pharmacokinetic properties impact bioavailability, but specific details are not provided in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

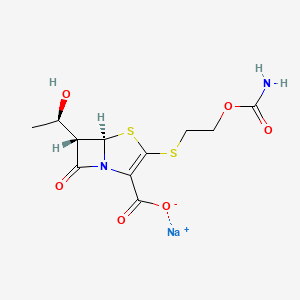

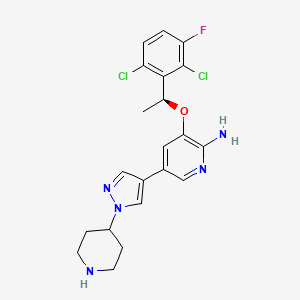

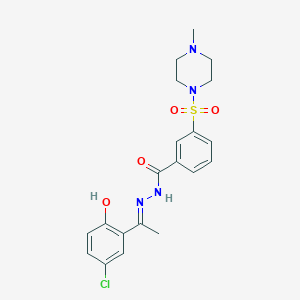

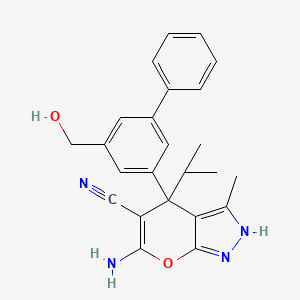

6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SHIN 1New | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SHIN1?

A1: SHIN1 inhibits both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial serine hydroxymethyltransferase (SHMT2), key enzymes in the folate metabolism pathway, also known as one-carbon (1C) metabolism. [, , , ] This pathway plays a crucial role in providing one-carbon units for various biosynthetic processes, including nucleotide biosynthesis and the generation of cellular antioxidants like glutathione (GSH). [, ]

Q2: How does SHIN1 impact cancer cell growth and survival?

A2: SHIN1 disrupts central carbon metabolism in cancer cells by inhibiting SHMT1/2, leading to a depletion of 1C units. [] This depletion impairs de novo purine synthesis, essential for DNA replication and cell division. [, ] SHIN1 also affects mitochondrial homeostasis, as seen by the accumulation of mitochondrial fission protein DRP1 and mitophagy receptor NIX on mitochondria. []

Q3: How does SHIN1 influence cellular differentiation?

A4: SHIN1 induces the expression of erythropoiesis markers like CD71 and Glycophorin A in cancer cells, including patient-derived CD34+ cells. [, ] This differentiation towards an erythroid lineage is driven by 1C unit depletion and is dependent on autophagy but independent of AMPK activity. [] Supplementation with formate, a 1C unit carrier, or restoration of purine levels can reverse this differentiation. [, ]

Q4: Does SHIN1 demonstrate synergistic effects with other anti-cancer drugs?

A5: Research suggests a synergistic effect between SHIN1 and imatinib, a frontline treatment for chronic myeloid leukemia (CML). [] In patient-derived xenograft models, combining SHIN1 with imatinib reduced the number of therapy-resistant CML leukemic stem cells (LSCs). [] This synergy may stem from SHIN1's impact on antioxidant defense, particularly by affecting the cellular glutathione pool. []

Q5: What is the molecular formula and weight of SHIN1?

A5: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of SHIN1.

Q6: Is there any available spectroscopic data for SHIN1?

A6: The provided research abstracts do not mention any specific spectroscopic data for SHIN1.

Q7: How do structural modifications of SHIN1 affect its activity?

A7: The research abstracts do not provide specific details on SAR studies for SHIN1 or the impact of structural modifications on its activity, potency, or selectivity.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SHIN1?

A8: The research abstracts do not contain specific information regarding the ADME profile of SHIN1.

Q9: What is the in vivo efficacy of SHIN1?

A10: SHIN1 exhibits anti-tumor efficacy in vitro. [] In vivo, SHIN1 significantly impaired tumor formation in CML cell line xenograft models. [] Additionally, a related compound, SHIN2, demonstrated in vivo efficacy against tumor xenografts. []

Q10: How effective is SHIN1 in inhibiting SHMT activity in cellular assays?

A11: While specific data is not provided, research indicates that SHIN1 effectively inhibits both SHMT1 and SHMT2, leading to significant downstream metabolic effects in various cancer cell lines, including CML and rhabdomyosarcoma. [, , ]

Q11: Has SHIN1 been tested in any animal models of cancer?

A12: Yes, SHIN1 effectively reduced tumor formation in CML cell line xenograft models, demonstrating its in vivo anti-tumor activity. []

Q12: Are there known mechanisms of resistance to SHIN1?

A13: One study revealed that high SHMT2 expression, particularly due to gene amplification, reduced the sensitivity of rhabdomyosarcoma cells to SHIN1. [] This finding suggests that SHMT2 amplification could be a potential mechanism of resistance to SHIN1.

Q13: Does cross-resistance exist between SHIN1 and other anti-cancer agents?

A14: Interestingly, while high SHMT2 expression conferred resistance to SHIN1, it increased sensitivity to pemetrexed, an inhibitor of the folate cycle. [] This finding indicates a complex relationship between SHMT2 levels and responses to different folate metabolism inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。